![molecular formula C18H19ClN2O3 B267491 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267491.png)
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.
Wirkmechanismus
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 works by selectively inhibiting sGC, which is responsible for the synthesis of cGMP in response to NO signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 leads to a reduction in cGMP levels, which results in the relaxation of smooth muscle cells and a reduction in vascular tone.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to have various biochemical and physiological effects. In preclinical studies, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to increase cGMP levels, reduce oxidative stress, and improve cardiac function in a rat model of heart failure. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. In addition, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to improve erectile function in a rat model by increasing penile blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments is its selectivity for sGC. This allows for the specific inhibition of cGMP synthesis in response to NO signaling, which can help to elucidate the role of cGMP in various physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 is its potential off-target effects, which can lead to unintended consequences in lab experiments. In addition, the use of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments may not accurately reflect its potential therapeutic applications in humans, as preclinical studies may not always translate to clinical efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691. One potential direction is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of sGC inhibitors with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used for the treatment of erectile dysfunction. Additionally, further studies are needed to elucidate the potential off-target effects of sGC inhibitors and their potential impact on human health.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 involves the reaction of 4-chlorophenol with propionyl chloride to form 4-chlorophenyl propionate. This intermediate is then reacted with 3-aminobenzoic acid to form the amide intermediate. The final product is obtained by reacting the amide intermediate with 2-bromo-1-(4-chlorophenoxy)propane in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to improve cardiac function in a rat model of heart failure by increasing cGMP levels and reducing oxidative stress. In another study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction, where it was shown to improve erectile function in a rat model by increasing penile blood flow.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide |
---|---|
Molekularformel |
C18H19ClN2O3 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-14-5-4-6-15(11-14)21-18(23)12(2)24-16-9-7-13(19)8-10-16/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
YTYOUSJVUBBIPN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.